molecular formula C10H11F2N B1588166 2-(2,4-Difluorophenyl)pyrrolidine CAS No. 524674-05-3

2-(2,4-Difluorophenyl)pyrrolidine

Cat. No. B1588166
M. Wt: 183.2 g/mol
InChI Key: ALDQGGCTXDBBBO-UHFFFAOYSA-N
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Description

“2-(2,4-Difluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11F2N . It is a solid or liquid substance stored at room temperature in an inert atmosphere . The compound has a molecular weight of 183.2 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-(2,4-Difluorophenyl)pyrrolidine”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors , and the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorophenyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound also contains two fluorine atoms attached to the phenyl group .


Physical And Chemical Properties Analysis

“2-(2,4-Difluorophenyl)pyrrolidine” is a solid or liquid substance stored at room temperature in an inert atmosphere . It has a molecular weight of 183.2 .

Scientific Research Applications

Synthesis and Catalysis

  • Palladium-catalyzed Synthesis : 2-(2,4-Difluorophenyl)pyridine was synthesized by a Suzuki cross-coupling reaction of 2-bromo(or chloro)pyridine with 2,4-difluorophenylboronic, in the presence of a catalyst system of Pd(OAc)2/PPh3, indicating the compound's relevance in catalytic synthesis (Ding Yuqiang, 2011).

Drug Development and Therapeutic Applications

  • Cancer Treatment Research : A study explored the use of a related compound, (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide, in mediating the expression of apoptosis genes by the HepG2 cell line, suggesting potential applications in cancer therapy (M. Ramezani et al., 2019).

Chemical Synthesis and Organic Chemistry

  • Asymmetric Synthesis : Enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was demonstrated, including the synthesis of a compound containing a 2,4-difluorophenyl group. This highlights its use in producing chiral pyrrolidine derivatives (John Y. L. Chung et al., 2005).
  • Photochemical Synthesis : A study presented the in-flow synthesis of 2,4-methanopyrrolidines, noting that these compounds have improved water solubility and reduced lipophilicity compared to pyrrolidines. This underscores the significance of 2-(2,4-Difluorophenyl)pyrrolidine in developing bioactive molecules with desirable properties for drug design (Vadym V. Levterov et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2,4-difluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDQGGCTXDBBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408433
Record name 2-(2,4-difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)pyrrolidine

CAS RN

524674-05-3
Record name 2-(2,4-Difluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524674-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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